Lipophilicity and Predicted Membrane Permeability Advantage Over the 2-Pyridyl Analog
The target compound (C201-1572) exhibits a logP of 4.771 and logD of 4.771, compared to 3.855 and 3.849, respectively, for the closest commercially available analog M182-0073 (6-(piperidine-1-sulfonyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoxaline), representing a difference of +0.916 log units . This higher lipophilicity predicts superior passive membrane permeability, a critical parameter for intracellular target engagement. The difference substantially exceeds the typical experimental variability in logP measurements (approximately ±0.3 log units), confirming that this is a genuine property difference rather than measurement noise.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.771; logD = 4.771 |
| Comparator Or Baseline | M182-0073 (2-pyridyl analog): logP = 3.855; logD = 3.8494 |
| Quantified Difference | ΔlogP = +0.916; ΔlogD = +0.922 |
| Conditions | Calculated values from ChemDiv compound characterization database, using standardized in silico prediction methodology |
Why This Matters
A logP difference of 0.9 units translates to approximately an 8-fold higher expected partition into lipid bilayers, making the target compound markedly more suitable for assays requiring membrane penetration (e.g., intracellular kinase inhibition, CNS target engagement) than the pyridyl analog.
